molecular formula C27H27N3O B12748353 3-(Ethyl(4-methylphenyl)amino)-1-(4-((1H-indol-3-ylmethylene)amino)phenyl)-1-propanone CAS No. 88701-51-3

3-(Ethyl(4-methylphenyl)amino)-1-(4-((1H-indol-3-ylmethylene)amino)phenyl)-1-propanone

Cat. No.: B12748353
CAS No.: 88701-51-3
M. Wt: 409.5 g/mol
InChI Key: PCSJZFRBDRSSCV-UHFFFAOYSA-N
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Description

3-(Ethyl(4-methylphenyl)amino)-1-(4-((1H-indol-3-ylmethylene)amino)phenyl)-1-propanone is a complex organic compound that features both indole and aniline functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethyl(4-methylphenyl)amino)-1-(4-((1H-indol-3-ylmethylene)amino)phenyl)-1-propanone typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Indole Derivative: Starting from a suitable indole precursor, the indole derivative can be synthesized through electrophilic substitution reactions.

    Amination Reaction:

    Condensation Reaction: The final step involves the condensation of the indole derivative with the amine to form the desired product.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or aniline moieties.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially converting ketones to alcohols.

    Substitution: Both electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as an intermediate for the synthesis of more complex molecules.

Biology

Medicine

The compound may have pharmacological properties, such as acting as a ligand for certain receptors or enzymes.

Industry

In material science, it could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-(Ethyl(4-methylphenyl)amino)-1-(4-((1H-indol-3-ylmethylene)amino)phenyl)-1-propanone exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as receptors or enzymes, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Ethylphenylamino)-1-(4-((1H-indol-3-ylmethylene)amino)phenyl)-1-propanone
  • 3-(Methyl(4-methylphenyl)amino)-1-(4-((1H-indol-3-ylmethylene)amino)phenyl)-1-propanone

Uniqueness

The presence of both the indole and aniline functional groups in 3-(Ethyl(4-methylphenyl)amino)-1-(4-((1H-indol-3-ylmethylene)amino)phenyl)-1-propanone makes it unique compared to other similar compounds. This dual functionality can impart unique chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

88701-51-3

Molecular Formula

C27H27N3O

Molecular Weight

409.5 g/mol

IUPAC Name

3-(N-ethyl-4-methylanilino)-1-[4-(1H-indol-3-ylmethylideneamino)phenyl]propan-1-one

InChI

InChI=1S/C27H27N3O/c1-3-30(24-14-8-20(2)9-15-24)17-16-27(31)21-10-12-23(13-11-21)28-18-22-19-29-26-7-5-4-6-25(22)26/h4-15,18-19,29H,3,16-17H2,1-2H3

InChI Key

PCSJZFRBDRSSCV-UHFFFAOYSA-N

Canonical SMILES

CCN(CCC(=O)C1=CC=C(C=C1)N=CC2=CNC3=CC=CC=C32)C4=CC=C(C=C4)C

Origin of Product

United States

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